Cas no 88488-90-8 (1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-7-methyl-2-(phenylmethyl)-)
88488-90-8 structure
Product Name:1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-7-methyl-2-(phenylmethyl)-
CAS-nummer:88488-90-8
MF:C19H20N2
MW:276.375504493713
CID:630833
PubChem ID:13216318
Update Time:2025-04-19
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-7-methyl-2-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-7-methyl-2-(phenylmethyl)-
- 2-benzyl-7-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
- DTXSID90528985
- 2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 88488-90-8
-
- Inchi: 1S/C19H20N2/c1-14-7-8-16-17-13-21(12-15-5-3-2-4-6-15)10-9-18(17)20-19(16)11-14/h2-8,11,20H,9-10,12-13H2,1H3
- InChI-sleutel: ZXOCXPUMDWJQQL-UHFFFAOYSA-N
- LACHT: N1(CC2C=CC=CC=2)CCC2=C(C3C=CC(C)=CC=3N2)C1
Berekende eigenschappen
- Exacte massa: 276.162648646g/mol
- Monoisotopische massa: 276.162648646g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 2
- Complexiteit: 350
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 19Ų
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-7-methyl-2-(phenylmethyl)- Gerelateerde literatuur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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